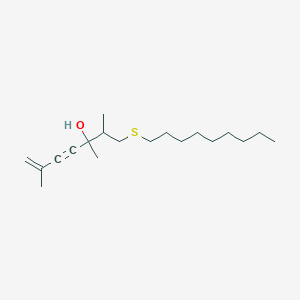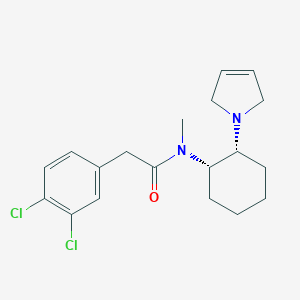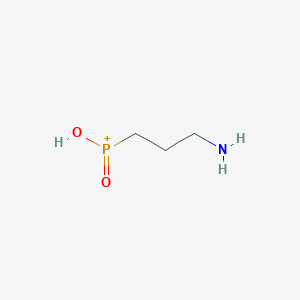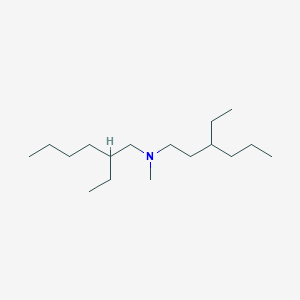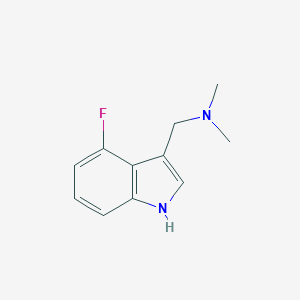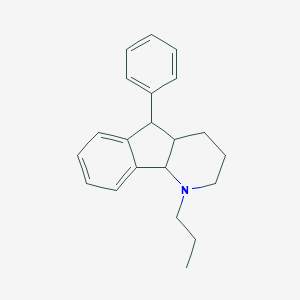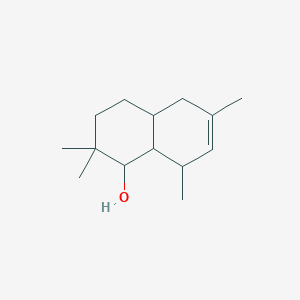
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- is a chemical compound with the molecular formula C18H30O. This compound is also known as muscone and has a strong musky odor. Muscone is widely used in perfumes and fragrances due to its unique smell. In addition to its use in the fragrance industry, muscone has also been studied for its potential medicinal properties.
Mecanismo De Acción
Muscone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway has been linked to a number of beneficial effects, including improved insulin sensitivity, reduced inflammation, and increased longevity.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential medicinal properties, muscone has also been studied for its effects on the body's biochemistry and physiology. Research has shown that muscone can increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. Muscone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has several advantages for use in lab experiments, including its strong musky odor, which makes it easy to detect. However, muscone can be difficult to work with due to its low solubility in water and its tendency to form crystals. Additionally, muscone is relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on muscone. One area of interest is its potential use in the treatment of cancer, as research has shown that muscone can induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms of action of muscone and its effects on the body's biochemistry and physiology.
Aplicaciones Científicas De Investigación
Muscone has been studied for its potential medicinal properties, including its ability to inhibit the growth of cancer cells. Research has shown that muscone can induce apoptosis, or programmed cell death, in cancer cells. Muscone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
Número CAS |
103614-86-4 |
|---|---|
Nombre del producto |
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- |
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2,2,6,8-tetramethyl-3,4,4a,5,8,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H24O/c1-9-7-10(2)12-11(8-9)5-6-14(3,4)13(12)15/h7,10-13,15H,5-6,8H2,1-4H3 |
Clave InChI |
OEBIUKPSCOVDQZ-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC2C1C(C(CC2)(C)C)O)C |
SMILES canónico |
CC1C=C(CC2C1C(C(CC2)(C)C)O)C |
Otros números CAS |
103614-86-4 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

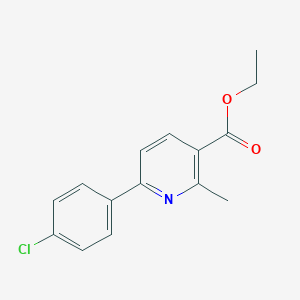
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
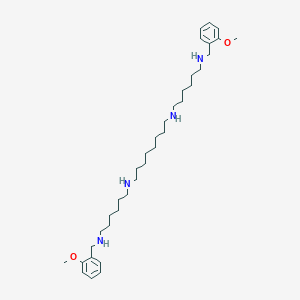
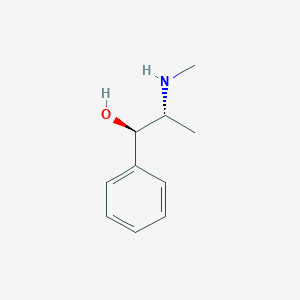
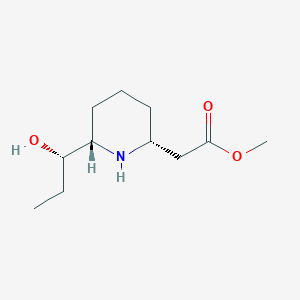
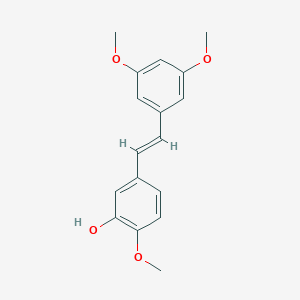
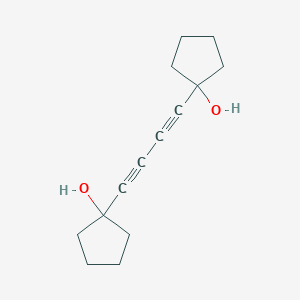
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
